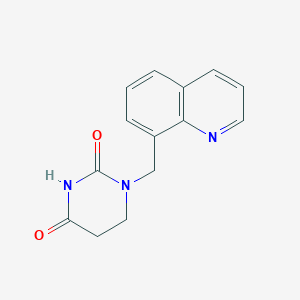![molecular formula C14H18N2O2S B7613942 4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide](/img/structure/B7613942.png)
4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide is a chemical compound with a complex structure that includes an azepane ring, a benzamide group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azepane ring. The sulfanyl group is then introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the azepane ring. Finally, the benzamide group is attached through an amide bond formation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the azepane ring and benzamide can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring and benzamide group can form hydrogen bonds and other interactions with the target, while the sulfanyl group may participate in redox reactions or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Oxoazepan-3-yl)sulfanyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
2-({2-oxo-2-[(2-oxo-3-azepanyl)amino]ethyl}sulfanyl)acetic acid: Contains an azepane ring and a sulfanyl group but with different substituents.
Uniqueness
4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide is unique due to the combination of its azepane ring, benzamide group, and sulfanyl group, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(2-oxoazepan-3-yl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-13(17)11-6-4-10(5-7-11)9-19-12-3-1-2-8-16-14(12)18/h4-7,12H,1-3,8-9H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBCNTZGRJPILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SCC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5-methoxy-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone](/img/structure/B7613875.png)
![2-(Oxolan-2-yl)-1-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7613880.png)
![1-Cyclopropyl-3-[3-(hydroxymethyl)pyrrolidin-1-yl]pyrrolidin-2-one](/img/structure/B7613895.png)
![2-methyl-7-(3-methylbut-2-enyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B7613913.png)
![[1-[6-(2-Imidazo[1,2-a]pyridin-2-ylethylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B7613915.png)
![3-[(4-chloro-5-methylpyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B7613930.png)



![3-[(4-Chloro-5-methylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7613947.png)
![2-Methylsulfanyl-1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7613955.png)

